molecular formula C10H10N2O4 B4388350 methyl 2-{[amino(oxo)acetyl]amino}benzoate

methyl 2-{[amino(oxo)acetyl]amino}benzoate

Cat. No. B4388350
M. Wt: 222.20 g/mol
InChI Key: TVWJWOYQVVZAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[amino(oxo)acetyl]amino}benzoate, also known as MABA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MABA is a derivative of benzoic acid and is commonly used as a reagent in chemical synthesis reactions.

Scientific Research Applications

Methyl 2-{[amino(oxo)acetyl]amino}benzoate has been used in various scientific research applications, including the development of new drugs and the study of enzyme kinetics. methyl 2-{[amino(oxo)acetyl]amino}benzoate is commonly used as a substrate for the enzyme dipeptidase, which is involved in the breakdown of dipeptides. The enzyme kinetics of dipeptidase can be studied by measuring the rate of methyl 2-{[amino(oxo)acetyl]amino}benzoate hydrolysis in the presence of dipeptidase.

Mechanism of Action

Methyl 2-{[amino(oxo)acetyl]amino}benzoate is a competitive inhibitor of dipeptidase, which means that it binds to the active site of the enzyme and blocks the substrate from binding. This results in a decrease in the rate of dipeptide hydrolysis. methyl 2-{[amino(oxo)acetyl]amino}benzoate has also been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
methyl 2-{[amino(oxo)acetyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects, including the inhibition of dipeptidase activity, the inhibition of bacterial and fungal growth, and the activation of certain immune cells. methyl 2-{[amino(oxo)acetyl]amino}benzoate has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-{[amino(oxo)acetyl]amino}benzoate in lab experiments is its high purity and stability. methyl 2-{[amino(oxo)acetyl]amino}benzoate is also readily available and relatively inexpensive. However, one limitation is that methyl 2-{[amino(oxo)acetyl]amino}benzoate is a synthetic compound and may not accurately represent the behavior of natural compounds in biological systems. Additionally, methyl 2-{[amino(oxo)acetyl]amino}benzoate may have different effects in different species and may not be suitable for all types of experiments.

Future Directions

There are many potential future directions for research involving methyl 2-{[amino(oxo)acetyl]amino}benzoate. One area of interest is the development of new drugs that target dipeptidase activity. methyl 2-{[amino(oxo)acetyl]amino}benzoate may also have potential applications in the treatment of inflammatory diseases and in the development of new antibiotics. Further studies are needed to fully understand the biochemical and physiological effects of methyl 2-{[amino(oxo)acetyl]amino}benzoate and its potential applications in scientific research.

properties

IUPAC Name

methyl 2-(oxamoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-16-10(15)6-4-2-3-5-7(6)12-9(14)8(11)13/h2-5H,1H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWJWOYQVVZAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.